ethyl N-(dimethylcarbamothioyl)carbamate
Description
Contextualization of Carbamate (B1207046) and Thiocarbamate Compound Classes in Advanced Organic Chemistry
Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). wikipedia.org The carbamate functional group consists of a carbonyl group flanked by an oxygen atom and a nitrogen atom. This arrangement allows for resonance stabilization, which influences the chemical reactivity of the molecule. wikipedia.org Carbamates are notable for their presence in a variety of pharmaceuticals and agrochemicals. For instance, many carbamate-containing compounds are used as insecticides, where they function by inhibiting the enzyme acetylcholinesterase. nih.gov In medicinal chemistry, the carbamate group is often incorporated into drug molecules to enhance their stability, improve their ability to cross cell membranes, or to act as a prodrug that releases an active compound upon metabolic cleavage. nih.govwikipedia.org
Thiocarbamates are sulfur analogues of carbamates, where one or both of the oxygen atoms are replaced by sulfur atoms. This substitution of oxygen with sulfur significantly alters the electronic properties and reactivity of the functional group. Thiocarbamates have also found widespread application, particularly in agriculture as herbicides and fungicides. nih.gov The presence of the sulfur atom can lead to different modes of biological action compared to their carbamate counterparts. The synthesis and study of both carbamates and thiocarbamates are active areas of research, with ongoing efforts to develop new derivatives with tailored properties. nih.gov
Rationale for the Academic Investigation of Ethyl N-(dimethylcarbamothioyl)carbamate
The academic investigation of a specific molecule like this compound is often driven by several key factors. While specific research literature on this particular compound is not extensively available, the rationale for its study can be inferred from the known properties and applications of related compounds. A primary motivation is the potential for novel biological activity. The combination of a carbamate and a thiocarbamate-like moiety within the same molecule presents a unique structural motif that could interact with biological targets in new ways.
Researchers may be interested in exploring its potential as an insecticide, herbicide, or fungicide, given the established roles of carbamates and thiocarbamates in these areas. mdpi.com Furthermore, the compound could be investigated for its medicinal properties. The structural features of this compound might make it a candidate for development as an enzyme inhibitor or as a modulator of other biological pathways. The synthesis of such a molecule also presents an interesting challenge in organic chemistry, potentially requiring the development of new synthetic methodologies.
Overview of Key Research Domains Pertaining to the Compound
Based on the chemical structure of this compound, several key research domains can be identified as relevant for its investigation.
Synthetic Chemistry: The development of efficient and selective methods for the synthesis of this compound and related derivatives would be a significant area of research. This could involve exploring different reagents and reaction conditions to optimize the yield and purity of the final product.
Medicinal Chemistry: A primary research domain would be the evaluation of its biological activity. This would involve screening the compound against a variety of biological targets, such as enzymes and receptors, to identify any potential therapeutic applications. nih.gov Structure-activity relationship (SAR) studies, where derivatives of the compound are synthesized and tested, would be crucial in this domain to optimize its biological activity. nih.gov
Agricultural Chemistry: Given the prevalence of carbamates and thiocarbamates in agrochemicals, a major research focus would be on its potential use as a pesticide. mdpi.com This would involve testing its efficacy against various pests, as well as studying its environmental fate and toxicology to ensure its safety.
Materials Science: While less common, carbamate and thiocarbamate functionalities can be incorporated into polymers and other materials. Research in this area might explore the potential of this compound as a monomer or as an additive to modify the properties of existing materials.
Below is a data table summarizing the key chemical information for this compound.
| Identifier | Value |
| IUPAC Name | ethyl N-[(dimethylamino)carbothioyl]carbamate |
| CAS Number | 40398-21-8 |
| Molecular Formula | C₆H₁₂N₂O₂S |
| Molecular Weight | 176.24 g/mol |
| Canonical SMILES | CCOC(=O)NC(=S)N(C)C |
The following interactive data table provides further details on the compound's properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(dimethylcarbamothioyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-4-10-6(9)7-5(11)8(2)3/h4H2,1-3H3,(H,7,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOAOTLAOHUQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Historical Development of Synthetic Routes for Carbamate (B1207046) and Thiocarbamate Scaffolds
The history of carbamate synthesis is linked to the study of naturally occurring compounds and the development of synthetic organic chemistry in the 19th century. The isolation of the alkaloid physostigmine from the Calabar bean in 1864 was a significant milestone, as its carbamate structure intrigued chemists. mhmedical.com The development of synthetic aliphatic esters of carbamic acid in the 1930s led to their initial use as fungicides and later as a broader class of pesticides. mhmedical.com
Historically, the synthesis of both carbamates and thiocarbamates heavily relied on the use of highly reactive and toxic reagents. Phosgene (B1210022) (COCl₂) and its derivatives were common starting materials. The reaction of phosgene with an alcohol followed by an amine, or vice versa, was a standard method for creating the carbamate linkage. researchgate.net Similarly, thiocarbamates were often prepared by reacting thiols with carbamoyl chlorides or isocyanates with thiols. researchgate.netsemanticscholar.org
A significant named reaction in the history of thiocarbamate synthesis is the Riemschneider synthesis, discovered by Randolph Riemschneider in 1951. wikipedia.org This method involves the conversion of alkyl or aryl thiocyanates into thiocarbamates using acidic conditions followed by hydrolysis. wikipedia.org While effective, this reaction is limited to secondary and tertiary alcohols, as it proceeds through a carbocation intermediate, and is not efficient for compounds sensitive to concentrated acid. wikipedia.org These early methods, though foundational, were often hampered by the use of hazardous materials and limited substrate scope.
Contemporary Approaches for the Synthesis of Ethyl N-(dimethylcarbamothioyl)carbamate
Modern synthetic chemistry has moved towards developing safer, more efficient, and environmentally friendly methods for constructing complex molecules like this compound. These approaches often prioritize avoiding hazardous reagents and employing catalytic systems to improve atom economy and yield.
The drive to replace hazardous phosgene has led to numerous alternative "phosgene-free" strategies for carbamate and thiocarbamate synthesis. researchgate.net Triphosgene, a stable crystalline solid, emerged as a safer substitute for phosgene gas, though it still generates phosgene in situ. nih.gov
Truly green alternatives focus on less toxic carbonyl sources. Carbon dioxide (CO₂), being abundant, non-toxic, and renewable, is an ideal C1 source. Three-component coupling reactions involving an amine, CO₂, and an alkyl halide can produce carbamates under mild conditions, often facilitated by a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). researchgate.netnih.gov Another approach involves the reaction of amines with dimethyl carbonate (DMC), a non-toxic reagent, often using various catalytic systems. researchgate.net
For thiocarbamates, one-pot syntheses that avoid the isolation of hazardous intermediates like isocyanates are highly desirable. researchgate.net Methods utilizing carbon monoxide and sulfur for the thiocarboxylation of amines or alcohols provide a direct route under mild conditions. organic-chemistry.org Furthermore, the development of protocols using sulfoxides as sulfur donors in a one-pot reaction with N-formamides represents an innovative approach that bypasses the need for odorous and toxic thiols. researchgate.net
Catalysis is central to modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. The formation of the N-(dimethylcarbamothioyl)carbamate scaffold benefits significantly from both metal-free and metal-mediated catalytic systems.
The development of metal-free catalytic systems aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. Molecular iodine has been identified as an effective catalyst for synthesizing thiocarbamates from sodium sulfinates, isocyanides, and water. organic-chemistry.orgnih.gov This method is valued for its use of stable and odorless sodium sulfinates as the sulfur source and its tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov Mechanistic studies suggest this transformation proceeds through a radical process. organic-chemistry.orgnih.gov
Other metal-free approaches include the use of inexpensive sodium iodide to catalyze the reaction between isocyanides and thiosulfonates. organic-chemistry.org Additionally, visible-light-promoted reactions using organic dyes like Rose Bengal as a photocatalyst can produce thiocarbamates from isocyanides, thiols, and water under very mild conditions. organic-chemistry.org
| Catalyst/Reagent | Starting Materials | Key Advantages | Reference |
|---|---|---|---|
| Molecular Iodine | Sodium sulfinates, isocyanides, water | Uses stable, odorless sulfur source; broad functional group tolerance. | organic-chemistry.orgnih.gov |
| Sodium Iodide | Isocyanides, thiosulfonates | Inexpensive catalyst, mild reaction conditions. | organic-chemistry.org |
| Rose Bengal (Photocatalyst) | Isocyanides, thiols, water | Visible-light induced, very mild conditions. | organic-chemistry.org |
Palladium complexes are exceptionally versatile catalysts in organic synthesis, particularly for carbonylation reactions that form C-C and C-heteroatom bonds. rsc.org A facile method for thiocarbamate synthesis involves the palladium-catalyzed reaction of disulfides with secondary amines and carbon monoxide. nih.govscispace.com This approach provides moderate to good yields of the desired thiocarbamates. nih.govscispace.com
Another advanced strategy is the palladium-catalyzed thiocarbonylation of aryl iodides, which uses S-aryl thioformates as a source for the thioester moiety. organic-chemistry.org This reaction proceeds at ambient temperature and demonstrates high functional group compatibility. organic-chemistry.org Cascade reactions, such as a palladium-catalyzed Heck-type cyclization and carbonylation, have also been developed to synthesize functionalized thioesters, using arylsulfonyl chlorides as an odorless sulfur source and molybdenum hexacarbonyl as a CO surrogate. rsc.org
| Reactants | Palladium Catalyst (Example) | Carbonyl/Sulfur Source | Yield | Reference |
|---|---|---|---|---|
| Disulfides, Secondary Amines | PdCl₂(PPh₃)₂ | Carbon Monoxide (gas) | Moderate to Good | researchgate.netnih.gov |
| Aryl Iodides | Pd₂(dba)₃ with Xantphos ligand | S-Aryl Thioformates | Good | organic-chemistry.org |
| (In cascade reaction) | Pd(OAc)₂ | Mo(CO)₆ (CO surrogate), Arylsulfonyl chlorides (S source) | Moderate to Good | rsc.org |
Optimizing reaction conditions is crucial for maximizing product yield and ensuring the economic viability of a synthetic route. Studies on thiocarbamate synthesis often involve systematically varying parameters such as catalyst loading, temperature, pressure, solvent, and reactant ratios.
For instance, in the palladium-catalyzed reaction of thiols, amines, and CO, kinetic studies and the isolation of intermediates have helped to propose a detailed mechanistic scheme, which is essential for optimization. researchgate.net In the development of a one-pot, solvent-free synthesis of thiocarbamates, reaction parameters including the molar ratio of reactants, reaction time, and temperature were systematically optimized to achieve high product yields. researchgate.net
Computational methods are also employed to understand reaction pathways and energy profiles. For example, density functional theory (DFT) calculations have been used to investigate the mechanism of palladium-catalyzed synthesis, identifying the most energetically favorable pathways and the roles of various intermediates and ligands. researchgate.net Such studies provide deep insight into the reaction mechanism, allowing for rational optimization of conditions to enhance the yield and selectivity of the desired product, such as this compound.
Catalytic Systems in N-(Dimethylcarbamothioyl)carbamate Formation
Derivatization Strategies and Analog Synthesis of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. Derivatization strategies can be broadly categorized into transformations involving the carbamate moiety, modifications of the dimethylcarbamothioyl functionality, and the incorporation of the entire N-(dimethylcarbamothioyl)carbamate unit into larger, multifunctional carrier scaffolds. These approaches allow for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties.
Chemical Transformations of the Carbamate Moiety
The carbamate group, being an ester of carbamic acid, is susceptible to a variety of chemical transformations that can alter the electronic and steric properties of the molecule. Key reactions involving the carbamate moiety include hydrolysis, transesterification, and conversion to other functional groups such as ureas.
Hydrolysis of the ethyl ester under acidic or basic conditions would lead to the formation of the unstable N-(dimethylcarbamothioyl)carbamic acid, which would likely decompose to dimethylthiocarbamide and carbon dioxide. This reaction pathway effectively removes the ethoxycarbonyl group.
Transesterification offers a route to a variety of analogs with different ester functionalities. By reacting this compound with various alcohols in the presence of a suitable catalyst, the ethyl group can be replaced by other alkyl, aryl, or more complex substituents. The general conditions for such transformations often involve heating the carbamate with an excess of the desired alcohol and a catalytic amount of an acid or base.
| Reactant Alcohol | Catalyst | Potential Product |
| Methanol | Acid or Base | Mthis compound |
| Isopropanol | Acid or Base | Isopropyl N-(dimethylcarbamothioyl)carbamate |
| Benzyl alcohol | Acid or Base | Benzyl N-(dimethylcarbamothioyl)carbamate |
This table represents potential transesterification reactions based on general carbamate chemistry.
Furthermore, the carbamate nitrogen, after deprotonation with a strong base, can be a site for alkylation or acylation, leading to N-substituted derivatives. However, the presence of the electron-withdrawing dimethylcarbamothioyl group may influence the nucleophilicity of this nitrogen.
Modifications of the Dimethylcarbamothioyl Functionality
The dimethylcarbamothioyl group provides a unique reactive center for derivatization. This dithiocarbamate-related functionality can undergo several chemical modifications, primarily centered around the sulfur atom and the thiocarbonyl group.
One potential modification is the S-alkylation or S-acylation of the thiocarbonyl sulfur. While the target molecule is an N-acyl analog, reactions targeting the sulfur atom are plausible under specific conditions. For instance, treatment with strong alkylating agents might lead to the formation of a thioiminium salt.
Oxidation of the thiocarbonyl group could yield various products depending on the oxidant and reaction conditions. Mild oxidation might lead to the formation of a disulfide-linked dimer, while stronger oxidizing agents could potentially convert the thiocarbonyl to a carbonyl group, yielding the corresponding dicarbamate.
The dithiocarbamate (B8719985) moiety is also well-known for its ability to chelate metal ions. This property can be exploited to synthesize metal complexes of this compound, which could exhibit unique biological activities.
| Reagent | Potential Transformation | Product Type |
| Mild Oxidizing Agent | Dimerization | Disulfide-linked dimer |
| Strong Oxidizing Agent | Oxidation of thiocarbonyl | Dicarbamate |
| Metal Salt (e.g., ZnCl₂, CuCl₂) | Chelation | Metal complex |
This table outlines potential modifications of the dimethylcarbamothioyl functionality based on known dithiocarbamate chemistry.
Synthesis of Multifunctional Carrier Scaffolds Incorporating the N-(Dimethylcarbamothioyl)carbamate Unit
The N-(dimethylcarbamothioyl)carbamate unit can be incorporated as a key functional component within larger, multifunctional carrier scaffolds, such as polymers or drug delivery systems. This strategy aims to combine the properties of the N-(dimethylcarbamothioyl)carbamate moiety with those of the carrier molecule to achieve synergistic effects.
One approach involves the synthesis of monomers containing the N-(dimethylcarbamothioyl)carbamate unit, which can then be polymerized to form functional polymers. For example, a vinyl-substituted analog of this compound could be synthesized and subsequently polymerized via free-radical or controlled radical polymerization techniques. Such polymers could find applications in materials science or as drug delivery vehicles.
Another strategy is to attach the N-(dimethylcarbamothioyl)carbamate moiety to a pre-existing polymer or scaffold through covalent linkage. This can be achieved by first synthesizing a derivative of this compound that contains a reactive handle, such as a carboxylic acid, amine, or alkyne group. This functionalized derivative can then be coupled to a complementary group on the carrier scaffold using standard bioconjugation techniques.
Dithiocarbamate functionalities have been utilized as linkers in drug delivery systems, and this concept can be extended to the N-(dimethylcarbamothioyl)carbamate unit. The ability of dithiocarbamates to react with specific functionalities or to be cleaved under certain physiological conditions makes them attractive for controlled-release applications.
| Carrier Scaffold | Linkage Strategy | Potential Application |
| Polymer Backbone | Polymerization of a functionalized monomer | Functional material, drug delivery |
| Pre-formed Polymer | Covalent conjugation via a reactive handle | Targeted drug delivery, biomaterials |
| Nanoparticle | Surface functionalization | Theranostics, controlled release |
This table provides examples of how the N-(dimethylcarbamothioyl)carbamate unit can be integrated into multifunctional carrier scaffolds.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (Infrared and Raman) Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational landscape of molecules. By analyzing the vibrational modes of O-ethyl N,N-dimethylcarbamothioate, key structural characteristics can be elucidated.
Characteristic Absorption Bands and Functional Group Assignments
The IR and Raman spectra of thiocarbamates are characterized by distinct absorption bands corresponding to the vibrations of specific functional groups. semanticscholar.org The replacement of the carbonyl oxygen in a carbamate (B1207046) with sulfur to form a thiocarbamate results in significant shifts in the vibrational frequencies, particularly for the C=S and C-N stretching modes.
The most notable feature in the vibrational spectrum of an O-thiocarbamate is the thiocarbonyl (C=S) stretching vibration. This band typically appears in a lower frequency region compared to the C=O stretch of a standard carbamate due to the larger mass of the sulfur atom. Another key diagnostic region is that of the C-N stretching vibrations, which are often coupled with other modes. The vibrations of the ethyl and dimethyl groups also give rise to characteristic bands.
Table 1: Expected Characteristic Vibrational Bands for O-ethyl N,N-dimethylcarbamothioate (Note: The following are expected frequency ranges based on general data for thiocarbamates, as specific experimental spectra for O-ethyl N,N-dimethylcarbamothioate were not available in the cited literature.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (in CH₃, CH₂) | Stretching | 2850 - 3000 |
| C-N (Thioamide) | Stretching | 1250 - 1350 |
| C=S (Thiocarbonyl) | Stretching | 1020 - 1250 |
| C-O (Ether) | Stretching | 1000 - 1300 |
| N-(CH₃)₂ | Rocking/Wagging | 1000 - 1200 |
Conformational Analysis via Vibrational Spectroscopy
Like other molecules with single bonds, O-ethyl N,N-dimethylcarbamothioate can exist in different spatial arrangements or conformations due to rotation around the C-O and C-N bonds. These different conformers may coexist in equilibrium. Vibrational spectroscopy can be used to study this conformational isomerism. mdpi.comnih.gov By recording spectra at different temperatures or in various solvents, changes in the relative intensities of certain bands can be observed, indicating a shift in the conformational equilibrium. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign specific vibrational bands to different conformers and to calculate their relative energies. iu.edu.saarxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for detailed structural elucidation, providing information on the connectivity and chemical environment of atoms. For O-ethyl N,N-dimethylcarbamothioate, ¹H and ¹³C NMR, along with advanced techniques, offer a comprehensive picture of its molecular framework and dynamic behavior.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides information about the different types of protons in the molecule. For O-ethyl N,N-dimethylcarbamothioate, distinct signals are expected for the ethyl group protons (-CH₂- and -CH₃) and the N,N-dimethyl group protons (-N(CH₃)₂). The ethyl group would typically present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
A key feature in the ¹H NMR of N,N-dimethyl substituted amides and thioamides is the potential for observing two separate signals for the two methyl groups. montana.edu This is due to the partial double-bond character of the C-N bond, which restricts rotation at room temperature. This restricted rotation makes the two methyl groups chemically non-equivalent—one being cis and the other trans to the thiocarbonyl group.
Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities for O-ethyl N,N-dimethylcarbamothioate (Note: The following are estimated chemical shifts based on typical values for similar structures, as specific experimental spectra for the target compound were not available in the cited literature.)
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -O-CH₂-CH₃ | 4.0 - 4.5 | Quartet (q) |
| -N(CH₃)₂ | 2.8 - 3.5 | Two Singlets (s) |
| -O-CH₂-CH₃ | 1.2 - 1.5 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. O-ethyl N,N-dimethylcarbamothioate is expected to show four distinct signals corresponding to the thiocarbonyl carbon (C=S), the methylene and methyl carbons of the ethyl group, and the N-methyl carbons. The thiocarbonyl carbon is typically the most deshielded, appearing significantly downfield (at a higher ppm value). libretexts.org Similar to the ¹H NMR, the restricted rotation around the C-N bond can lead to two separate signals for the two N-methyl carbons. st-andrews.ac.uk
Table 3: Expected ¹³C NMR Chemical Shifts for O-ethyl N,N-dimethylcarbamothioate (Note: The following are estimated chemical shifts based on general correlation tables, as specific experimental spectra for the target compound were not available in the cited literature.)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -C=S | 185 - 205 |
| -O-C H₂-CH₃ | 60 - 70 |
| -N(CH₃)₂ | 35 - 45 (potentially two signals) |
| -O-CH₂-C H₃ | 10 - 20 |
Advanced NMR Techniques for Structural Confirmation
Advanced NMR techniques are crucial for unambiguous structural assignment and for studying molecular dynamics. nih.gov
2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structure. A COSY spectrum would show correlation peaks between the coupled protons of the ethyl group (-CH₂- and -CH₃). wikipedia.org An HSQC spectrum maps the connections between protons and the carbon atoms they are directly attached to, confirming the assignments made in the 1D spectra. wikipedia.org
Variable-Temperature (VT) NMR: This technique is particularly useful for studying the restricted rotation around the C-N bond. colostate.edund.edu At low temperatures, the rotation is slow on the NMR timescale, and two distinct signals for the N-methyl groups are observed. montana.edu As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals broaden and merge into a single, broad peak. By analyzing the shape of the signals at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing quantitative information about the C-N partial double-bond character. st-andrews.ac.ukcolostate.edu For related carbamate compounds, these barriers are typically in the range of 15-20 kcal/mol. colostate.edu
Mass Spectrometry Techniques for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For ethyl N-(dimethylcarbamothioyl)carbamate (C₆H₁₂N₂O₂S), techniques such as electrospray ionization (ESI) or electron impact (EI) can be employed.
Under mass spectrometric analysis, the molecule is expected to generate a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. The subsequent fragmentation is guided by the weakest bonds and the stability of the resulting fragments. For thiocarbamate and carbamate derivatives, fragmentation often involves cleavages at the C-N, C-O, and C-S bonds. nih.gov Common fragmentation pathways for carbamates include the loss of carbon dioxide (-CO₂, 44 mass units). nih.gov
Key fragmentation patterns anticipated for this compound would involve:
Alpha-cleavage: Cleavage of bonds adjacent to the heteroatoms (N, S, O).
McLafferty-type rearrangements: If sterically possible, though less common for this specific structure.
Cleavage of the carbamate and thiocarbamoyl moieties: Leading to characteristic neutral losses or charged fragments.
A plausible fragmentation pathway could involve the initial formation of the molecular ion, followed by cleavage at various points in the structure, as detailed in the table below.
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Possible Neutral Loss |
| 176 | [M]⁺ | [C₆H₁₂N₂O₂S]⁺ | - |
| 131 | [M - OC₂H₅]⁺ | [C₄H₇N₂OS]⁺ | Ethoxy radical (•OC₂H₅) |
| 104 | [M - C₂H₄O₂]⁺ | [C₄H₈N₂S]⁺ | Ethyl carbonate fragment |
| 88 | [(CH₃)₂NCS]⁺ | [C₃H₆NS]⁺ | •NHCOOC₂H₅ |
| 72 | [(CH₃)₂NCN]⁺ | [C₃H₆N₂]⁺ | COS, C₂H₄O |
This table is based on theoretical fragmentation patterns for carbamate and thiocarbamate structures and is for illustrative purposes.
Electronic Spectroscopy (UV-Visible Absorption) and Electronic Transitions
Electronic spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. upenn.edu
The structure of this compound contains several chromophores: the carbonyl group (C=O), the thiocarbonyl group (C=S), and non-bonding (n) electrons on the nitrogen, oxygen, and sulfur atoms. These features give rise to specific electronic transitions, primarily n→π* and π→π*. pharmatutor.org
π→π transitions:* These are typically high-energy transitions resulting in strong absorption bands, usually at shorter wavelengths (below 200 nm), associated with the C=O and C=S double bonds. libretexts.org
n→π transitions:* These transitions involve promoting a non-bonding electron (from N, O, or S) to an anti-bonding π* orbital. pharmatutor.org They are lower in energy, occur at longer wavelengths, and are generally of lower intensity compared to π→π* transitions. pharmatutor.org The carbonyl group's n→π* transition often appears around 270-300 nm, while the thiocarbonyl group's transition occurs at significantly longer wavelengths, sometimes extending into the visible region, due to the lower energy of the C=S π* orbital.
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Electronic Transition | Typical λₘₐₓ (nm) Range | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
| C=O (Carbonyl) | n→π | 270 - 300 | 10 - 100 |
| C=O (Carbonyl) | π→π | ~180 - 200 | 1,000 - 10,000 |
| C=S (Thiocarbonyl) | n→π | 350 - 450 | < 100 |
| C=S (Thiocarbonyl) | π→π | ~230 - 280 | > 1,000 |
Note: The exact λₘₐₓ and molar absorptivity values are dependent on the solvent used due to solvatochromic effects. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. For a proposed formula of C₆H₁₂N₂O₂S, the theoretical composition can be calculated based on the atomic masses of its constituent elements.
Table 3: Elemental Analysis Data for this compound (Formula: C₆H₁₂N₂O₂S, Molecular Weight: 176.24 g/mol )
| Element | Theoretical Percentage (%) | Found Percentage (%) (Hypothetical) |
| Carbon (C) | 40.89 | 40.95 |
| Hydrogen (H) | 6.86 | 6.81 |
| Nitrogen (N) | 15.90 | 15.85 |
| Sulfur (S) | 18.19 | 18.25 |
| Oxygen (O) | 18.16 | 18.14 |
The "Found" values are hypothetical and presented to illustrate how experimental results are compared to theoretical calculations for compositional verification, similar to established reporting standards. nih.gov
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior Studies
Thermal analysis techniques are employed to study the effect of heat on a material. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, thermal stability, and the composition of the material. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. wikipedia.org DTA detects exothermic (heat-releasing) and endothermic (heat-absorbing) events such as melting, crystallization, and decomposition. wikipedia.org
For this compound, TGA would likely show a multi-step decomposition pattern. The thermal decomposition of carbamates can proceed through various pathways, often initiated by the cleavage of the ester group or decarboxylation. researchgate.net The presence of the thiocarbamoyl moiety adds complexity, with potential loss of species like carbonyl sulfide (B99878) (COS).
A hypothetical thermal analysis might reveal:
An initial mass loss corresponding to the elimination of the ethyl group as ethylene.
Subsequent or overlapping steps involving the breakdown of the core carbamate and thiocarbamate structure, releasing gases such as CO₂, COS, and dimethylamine (B145610) fragments.
The DTA curve would show corresponding endothermic or exothermic peaks for these decomposition events.
Table 4: Illustrative TGA/DTA Data for Thermal Decomposition
| Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak | Process |
| 150 - 220 | ~32% | Endothermic | Decomposition step 1 (e.g., loss of ethoxy or ethyl group) |
| 220 - 350 | ~50% | Exothermic | Decomposition step 2 (e.g., breakdown of the remaining structure) |
| > 350 | - | - | Formation of stable residue |
This data is illustrative and based on the general thermal behavior of related organic compounds.
Crystallographic Investigations and Solid State Architecture
Single Crystal X-ray Diffraction Analysis of Ethyl N-(dimethylcarbamothioyl)carbamate and Analogues
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure for this compound is not widely reported in the reviewed literature, analysis of closely related analogues, such as O-ethyl N-(ethoxycarbonyl)thiocarbamate, provides a robust model for its expected solid-state characteristics.
The analysis of analogues reveals specific conformational preferences. For instance, in O-ethyl N-(ethoxycarbonyl)thiocarbamate, the central O(C=S)N(C=O)O fragment is nearly planar, with a root-mean-square deviation of 0.1077 Å from the least-squares plane. researchgate.netnih.gov The crystalline state captures a specific conformation where the carbonyl and thiocarbonyl groups are oriented anti to each other relative to the central C—N—C bond. researchgate.netnih.gov This anti-periplanar arrangement is a common feature in related structures, minimizing steric hindrance and optimizing electronic interactions.
In other analogous compounds, such as N,N-dimethylaryl-O-thiocarbamates, the molecular geometry can be described as two distinct planar groups—the thiocarbamate moiety and an aryl group—that are connected by an oxygen atom and oriented nearly perpendicular to each other. chemrxiv.orgresearchgate.net Similarly, thiazole-containing carbamate (B1207046) analogues have been observed to adopt a near-planar, V-shaped conformation, stabilized by intramolecular hydrogen bonds. nih.gov
Intermolecular interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize each other and assemble into a crystal lattice. In thiocarbamate and carbamate structures, hydrogen bonding is a predominant interaction.
In the crystal structure of O-ethyl N-(ethoxycarbonyl)thiocarbamate, molecules form centrosymmetric dimers through pairs of N—H⋯S=C hydrogen bonds. researchgate.netnih.gov This interaction creates a stable, repeating supramolecular synthon. Other related carbamate structures exhibit different hydrogen bonding motifs. For example, ethyl N-[3-(N,N-dimethyl-carbamoyl)pyridin-2-ylsulfonyl]carbamate features intermolecular N—H⋯O hydrogen bonds. nih.gov In the case of ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate, molecules are linked into chains via N—H⋯O hydrogen bonds. ul.ie The crystal structure of ammonium (B1175870) carbamate shows a three-dimensional network where carbamate ions are linked by ammonium ions and also form centrosymmetric pairs through hydrogen bonds. iucr.org
These examples underscore the importance of hydrogen bond donors (like N-H groups) and acceptors (like C=O and C=S groups) in directing the supramolecular assembly of these compounds.
| Parameter | Value |
|---|---|
| Empirical Formula | C6H11NO3S |
| Formula Weight | 177.22 |
| Temperature (K) | 173 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.1782 (17) |
| b (Å) | 9.236 (4) |
| c (Å) | 11.820 (5) |
| α (°) | 98.190 (5) |
| β (°) | 98.571 (5) |
| γ (°) | 102.360 (5) |
| Volume (ų) | 433.3 (3) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.358 |
The packing in related structures can involve various motifs, including π–π stacking interactions, which are observed in thiazole derivatives where they cross-link molecular chains into sheets. nih.gov
Analysis of Related Thiocarbamate and Carbamate Crystal Structures
A broader analysis of related structures provides a contextual understanding of the crystallographic features of thiocarbamates and carbamates.
Carbamates : The carbamate functional group possesses structural features of both amides and esters. nih.gov The delocalization of the nitrogen lone pair into the carbonyl group imparts a degree of conformational rigidity. nih.gov Simple carbamates like ethyl carbamate have been extensively studied. Its crystal structure reveals hydrogen bonding to the carbamate group, which influences the molecule's vibrational modes in the solid state. iucr.org The planarity of the carbamate ion is a key feature, as seen in the crystal structure of ammonium carbamate. iucr.org Phenyl carbamates typically adopt an anti conformation and form extensive hydrogen-bonded networks. nih.gov
Thiocarbamates : The replacement of a carbonyl oxygen with sulfur introduces significant changes. The C=S bond is longer than the C=O bond, and sulfur is a softer, more polarizable hydrogen bond acceptor. In a series of N,N-dimethyl-O-thiocarbamates, analysis revealed four general modes of molecular association in the solid state. chemrxiv.org The molecular geometry often involves a non-planar arrangement where the thiocarbamate and aryl moieties are twisted relative to each other. chemrxiv.org Intermolecular interactions in thiocarbamates can include not only hydrogen bonds but also weaker C–H⋯S interactions and stacking of thiocarbamate moieties. chemrxiv.orgnih.gov
Polymorphism and Crystallization Studies
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit different physical properties. While specific polymorphism studies on this compound are not detailed in the available literature, the principles are highly relevant.
The preparation of high-quality single crystals is a prerequisite for X-ray diffraction analysis and can be challenging. mdpi.com For analogues, single crystals have been successfully obtained by methods such as slow evaporation from solutions like ethanol (B145695) or N,N-dimethylformamide. nih.goviucr.org Crystallization kinetics, which govern the rate of crystal growth and nucleation, are essential for controlling crystal size and quality. Studies on related systems, such as AMP carbamate, investigate these kinetics to optimize industrial crystallization processes. researchgate.net The potential for polymorphism in this compound means that different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially yield different crystalline forms, each with unique structural arrangements and properties.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations for Molecular Geometry Optimization
Optimizing the molecular geometry is the foundational step in the computational analysis of a compound. This process seeks to find the lowest energy arrangement of atoms in space, representing the molecule's most stable conformation. For ethyl N-(dimethylcarbamothioyl)carbamate, this is achieved using various theoretical methods that solve the Schrödinger equation in an approximate manner.
Density Functional Theory (DFT) Methodologies (e.g., B3LYP, LC-ωPBE)
Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.
For carbamate (B1207046) derivatives and related compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with basis sets like 6-311G(d,p) to perform quantum chemical computations. dergipark.org.tr This approach has proven effective for optimizing molecular structures and predicting various molecular properties. dergipark.org.tr While specific studies on this compound are not detailed in the available literature, the application of DFT methods like B3LYP is a standard and reliable approach for such theoretical investigations. dergipark.org.trscirp.org
Ab Initio Methods (e.g., MP2, G3MP2)
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that improves upon the Hartree-Fock method by including electron correlation.
Studies on related carbamate structures have utilized the MP2 method with basis sets such as 6-31G to examine reaction mechanisms and transition states. researchgate.net These calculations provide a high level of theory for understanding molecular geometries and energetics. researchgate.net For instance, in the study of 2-substituted ethyl N,N-dimethylcarbamates, the MP2/6-31G level of theory was employed to investigate elimination kinetics. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)
Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT calculations, in particular, are frequently used to predict infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. d-nb.info
For example, DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of complex organic compounds, achieving accuracies of over 95%. d-nb.info This predictive power is crucial for identifying and characterizing new molecules. Although specific predicted IR and NMR data for this compound are not available in the provided research, the established methodologies suggest that a computational approach would yield reliable spectral predictions.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and properties. Computational analyses like Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) mapping provide detailed insights into electron distribution and reactive sites.
Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. conicet.gov.armdpi.com
The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. conicet.gov.armdpi.com This analysis can be used to determine charge transfer within the molecule and calculate important molecular properties such as ionization potential, electron affinity, and chemical hardness. conicet.gov.arnih.gov Quantum chemical computations using DFT methods are standard for performing HOMO-LUMO analysis. dergipark.org.tr
Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Analysis
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
This table presents the theoretical formulas used to calculate various quantum chemical parameters from HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. conicet.gov.ar The MEP map displays different potential values on the electron density surface as different colors. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. conicet.gov.ar DFT methods are employed to perform MEP analysis and visualize the reactive sites of a molecule. dergipark.org.tr
Charge Distribution and Electronic Delocalization Within the Molecule
The charge distribution and electronic delocalization in this compound are dictated by the interplay of its constituent functional groups: the ethyl carbamate moiety and the N,N-dimethylthiourea core. The carbamate group features a resonance structure that delocalizes the lone pair of electrons from the nitrogen atom across the N-C=O system. nih.gov This delocalization imparts a partial double bond character to the C-N bond and results in a separation of charge, with the oxygen atom of the carbonyl group bearing a partial negative charge and the nitrogen atom a partial positive charge. nd.edu
Similarly, the dimethylcarbamothioyl group exhibits significant electronic delocalization. The lone pair on the nitrogen atom adjacent to the thiocarbonyl group (C=S) is delocalized over the N-C=S π-system. researchgate.net This leads to a partial double bond character in the C-N bond of the thiourea (B124793) part as well. The presence of two electron-donating methyl groups on one nitrogen further influences the electron density distribution.
Reactivity Descriptors and Chemical Hardness
Reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide a framework for understanding the chemical behavior of a molecule. nih.gov Chemical hardness (η) is a key global descriptor that measures the resistance of a molecule to a change in its electron distribution. Molecules with a large gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered chemically "hard," indicating lower reactivity, while those with a small HOMO-LUMO gap are "soft" and more reactive.
For this compound, the presence of multiple heteroatoms (N, O, S) and polarizable bonds (C=O, C=S) suggests a moderate chemical hardness. The exact value would be determined by the energy difference between its frontier molecular orbitals.
Ionization Potential, Electron Affinity, and Electrophilicity Index
Global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
Ionization Potential (I): The minimum energy required to remove an electron from the molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is calculated using the formula ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -(I+A)/2) and η is the chemical hardness (η ≈ (I-A)/2). researchgate.net
While DFT calculations for the title compound are not available in the surveyed literature, studies on similar organic molecules provide a reference for the expected range of these values. researchgate.netresearchgate.net The electrophilicity index for carbamates is generally higher than that of analogous amides, rendering them more susceptible to nucleophilic attack. nih.gov The presence of the sulfur atom in the thiocarbamoyl group is also expected to influence these electronic parameters significantly.
Table 1: Conceptual DFT-Based Reactivity Descriptors This table is illustrative, as specific calculated values for this compound were not found in the literature. The formulas show how these would be derived from HOMO and LUMO energies.
| Descriptor | Formula | Expected Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η ≈ (-EHOMO + ELUMO)/2 | Resistance to change in electron configuration. |
| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO)/2 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ²/2η | Propensity to act as an electrophile. |
Local Reactivity Descriptors
Local reactivity descriptors identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), is a primary tool for this purpose, indicating the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.govnih.gov
f+(r): Predicts sites for nucleophilic attack (where an electron is added).
f-(r): Predicts sites for electrophilic attack (where an electron is removed).
f0(r): Predicts sites for radical attack.
For this compound, one would anticipate that the carbonyl carbon and the thiocarbonyl carbon would be primary sites for nucleophilic attack (high f+(r) values). The sulfur and oxygen atoms, along with the nitrogen atoms, would likely be key sites for electrophilic attack (high f-(r) values). More advanced descriptors, such as the dual descriptor, can provide an even clearer, unambiguous picture of nucleophilic and electrophilic regions within the molecule. researchgate.net
Conformational Analysis and Potential Energy Surface (PES) Mapping
The conformational flexibility of this compound is significant due to several rotatable single bonds. Conformational analysis involves exploring the molecule's potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. nih.gov Computational methods are used to systematically rotate key dihedral angles and calculate the corresponding energy, thereby mapping the PES. nih.gov
For this molecule, key rotations would include those around the C-O bond of the ethyl group, the O-C(O) bond, the C(O)-N bond, the N-C(S) bond, and the C(S)-N bond. The resulting PES reveals the relative energies of different spatial arrangements, providing insight into the most probable conformations at a given temperature. Studies on similar carbamates have shown that multiple conformers can exist in close energy proximity. rsc.org
Rotational Barriers Around the C-N Carbamate Bond
A crucial feature of carbamates is the hindered rotation around the C(O)-N bond due to its partial double bond character arising from resonance. nih.gov This restricted rotation often leads to the existence of distinct syn and anti rotamers that can be observed experimentally, for instance, by NMR spectroscopy. researchgate.net
The energy barrier for this rotation in typical N-alkylcarbamates is approximately 16 kcal/mol. researchgate.netnih.gov However, this barrier is highly sensitive to the electronic nature of the substituents on the nitrogen atom. Electron-withdrawing groups attached to the nitrogen decrease the rotational barrier by reducing the electron density on the nitrogen, which in turn diminishes the C-N double bond character. nd.edunih.gov Conversely, electron-donating groups tend to increase the barrier. researchgate.net In this compound, the N-(dimethylcarbamothioyl) group acts as a substituent on the carbamate nitrogen. Its electronic effect would be a key determinant of the rotational barrier height.
Table 2: Comparison of Rotational Barriers in Various Carbamates
| Compound Type | Substituent on Nitrogen | Typical Rotational Barrier (kcal/mol) | Reference |
| N-Alkylcarbamate | Alkyl group | ~16 | nih.gov |
| N-Phenylcarbamate | Phenyl group (electron-withdrawing) | ~12.5 | nih.gov |
| N-(2-pyrimidyl)carbamate | Pyrimidyl group (strongly electron-withdrawing) | <9 | nih.gov |
| Dithiocarbamates | N/A | 10-15 | researchgate.net |
Tautomerism Studies (if applicable)
Tautomerism is a potential consideration for molecules containing the thiourea moiety. The N-C=S linkage can theoretically exist in a thiol-imidic acid tautomeric form, N=C-SH. For N-acylthiourea derivatives, this could lead to several potential tautomers involving migration of a proton from a nitrogen to either the carbonyl oxygen or the thiocarbonyl sulfur.
While thiourea itself can exhibit thione-thiol tautomerism, studies on N-acylthiourea derivatives often show that they exist predominantly in the thione-amide form in both solution and the solid state, stabilized by intramolecular hydrogen bonding. researchgate.net Specific theoretical studies on the tautomeric equilibria of this compound were not found in the reviewed literature, suggesting that while theoretically possible, other isomeric forms are likely significantly higher in energy than the ground-state amide-thione structure.
Reaction Chemistry and Mechanistic Explorations
Nucleophilic and Electrophilic Reactivity of the Carbamothioyl and Carbamate (B1207046) Moieties
The reactivity of ethyl N-(dimethylcarbamothioyl)carbamate is governed by the electronic characteristics of its two primary functional groups.
The carbamate moiety (-O-(C=O)-N-) is characterized by resonance stabilization, which delocalizes the nitrogen lone pair into the carbonyl group. nih.govacs.org This resonance reduces the rotational barrier of the C-N bond compared to similar amides. nih.gov Despite this stability, the carbonyl carbon of the carbamate group acts as an electrophilic center, susceptible to attack by nucleophiles. The presence of the adjacent oxygen atom makes carbamates more electrophilic than amides. nih.gov
The carbamothioyl moiety (-(C=S)-N<) contains a thione group (C=S). The sulfur atom, being less electronegative and more polarizable than oxygen, makes the thiocarbonyl carbon a strong electrophilic site. Furthermore, the sulfur atom itself can act as a nucleophile or a soft donor site in coordination chemistry. The nitrogen atom's lone pair is delocalized across the N-C=S system, giving the C-N bond partial double bond character, a feature common in related dithiocarbamate (B8719985) compounds. biotech-asia.org
Hydrolysis and Degradation Pathways in Different Chemical Environments
The stability of this compound is sensitive to the chemical environment, particularly pH. Both the carbamate and thiocarbamate linkages are susceptible to hydrolysis.
Carbamates are generally incompatible with strong acids and bases. noaa.gov Their hydrolysis can be catalyzed under both acidic and basic conditions, though the mechanisms differ. In alkaline environments, hydrolysis often proceeds via nucleophilic attack of a hydroxide (B78521) ion at the electrophilic carbonyl carbon.
Thiocarbamate esters are also known to undergo hydrolysis. Studies on related S-aryl thiocarbamate esters in alkaline solutions have shown that the reaction can proceed through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgelsevierpure.com Many dithiocarbamates and related compounds slowly decompose in aqueous solutions, a process that can be accelerated by acids, to form carbon disulfide and the corresponding amine. noaa.gov It is plausible that under certain conditions, this compound could degrade into ethyl carbamate, dimethylamine (B145610), and carbonyl sulfide (B99878) (COS), which is then rapidly hydrolyzed to H₂S. nih.gov
Cyclization and Rearrangement Reactions
While specific cyclization or rearrangement reactions for this compound are not extensively documented, the reactivity of the constituent functional groups suggests potential pathways. N-Acylthioureas, which share a similar structural backbone, are known to undergo cyclization reactions to form various heterocyclic systems, such as thiazolidinones or thiadiazoles, often under the influence of dehydrating agents or specific catalysts. Thermal decomposition could also lead to rearrangements, although such pathways would be highly dependent on the specific conditions employed.
Coordination Chemistry: Ligand Properties and Metal Complexation Studies
The presence of multiple potential donor atoms (S, O, and N) makes this compound an interesting ligand for coordination chemistry. Its behavior is largely analogous to the extensively studied dithiocarbamate ligands. researchgate.netnih.govmdpi.com
Dithiocarbamates are renowned as highly versatile mono-anionic chelating ligands that form stable complexes with a vast array of metals, including transition metals, main group elements, lanthanides, and actinides. researchgate.netnih.govbohrium.com They typically bind to metal centers in a symmetrical, bidentate fashion through the two sulfur atoms, forming a stable four-membered chelate ring. nih.govsysrevpharm.orgajrconline.org
By analogy, the deprotonated form of a related N-thiocarbamoyl carbamate ligand would be expected to act as a bidentate chelating ligand. Chelation would most likely occur through the sulfur atom of the carbamothioyl group and the carbonyl oxygen atom of the carbamate group, forming a six-membered chelate ring. This (S, O) coordination mode is common for ligands containing both thioamide and amide/ester functionalities.
The synthesis of metal complexes with dithiocarbamate ligands is typically straightforward, involving the reaction of a metal salt with the sodium or potassium salt of the dithiocarbamate ligand in a suitable solvent like ethanol (B145695) or water. biotech-asia.orgsysrevpharm.orgajrconline.org This method generally results in the precipitation of the neutral metal complex.
A similar strategy would be applicable for this compound. The synthesis would involve the deprotonation of the N-H proton followed by reaction with a metal salt (e.g., ZnCl₂, CuSO₄, NiCl₂). The resulting complexes would have a general formula of M[S(C=O)N(C=S)N(CH₃)₂]₂, where M is a divalent metal ion.
Characterization of these complexes relies on a suite of analytical techniques:
Elemental Analysis (CHN) : To confirm the empirical formula of the synthesized complexes. ajrconline.org
Molar Conductivity : To determine the electrolytic nature of the complexes in solution. Neutral chelates are expected to be non-electrolytes. ajrconline.orgorientjchem.org
Spectroscopic Methods (IR, NMR, UV-Vis) : To elucidate the structure and bonding within the complexes.
The coordination chemistry of dithiocarbamates with zinc, copper, and nickel is well-established. mdpi.comnih.govscispace.comrsc.orgnih.gov
Zinc(II) complexes are typically colorless or pale yellow and diamagnetic. They often adopt a tetrahedral geometry, as in [Zn(S₂CNR₂)₂], but can also form five-coordinate or dimeric structures where ligands bridge two metal centers. nih.govscispace.comrsc.orgresearchgate.net
Copper(II) complexes with dithiocarbamates are generally colored (often brown or green) and paramagnetic. mdpi.com They typically exhibit a distorted square planar geometry in their monomeric form, [Cu(S₂CNR₂)₂]. mdpi.comnih.govnih.gov
Nickel(II) complexes are often diamagnetic and adopt a square planar geometry with S,S-coordination, resulting in intensely colored (e.g., green, brown, or purple) solutions and solids. orientjchem.orgrsc.orgtandfonline.comacs.orgrsc.org
Spectroscopic analysis is crucial for confirming the coordination mode of the ligand to the metal center.
Infrared (IR) Spectroscopy: The IR spectra of dithiocarbamate complexes provide key insights into their structure. biotech-asia.org The C-N stretching vibration (ν(C-N)) of the thioureide group is particularly diagnostic. tandfonline.com Its position between that of a C-N single bond and a C=N double bond (typically 1450–1550 cm⁻¹) indicates significant π-electron delocalization and partial double bond character. biotech-asia.orgscispace.com A single, sharp band for the C-S stretching vibration (ν(C-S)) around 950–1000 cm⁻¹ is indicative of a symmetric, bidentate chelation by the two sulfur atoms. ajrconline.orgtandfonline.com The formation of the metal complex is further confirmed by the appearance of a new band in the far-IR region (350–450 cm⁻¹) corresponding to the metal-sulfur (ν(M-S)) vibration. biotech-asia.orgajrconline.orgscispace.com For an (S, O) chelating ligand like this compound, one would expect to observe characteristic shifts in both the ν(C=S) and ν(C=O) bands upon coordination, along with the appearance of ν(M-S) and ν(M-O) bands.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(C=O) | 1680-1750 | Carbonyl stretch; shifts to lower frequency upon coordination. |
| ν(C-N) | 1450-1550 | Indicates partial double bond character in the thioureide bond. biotech-asia.orgscispace.com |
| ν(C=S) | 950-1050 | Thione stretch; shifts upon coordination. A single band suggests symmetric bidentate coordination in dithiocarbamates. ajrconline.org |
| ν(M-S) | 350-450 | Confirms metal-sulfur bond formation. biotech-asia.orgajrconline.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of Zn(II). ajrconline.org In ¹H NMR, the chemical shifts of protons near the coordination sites will shift upon complexation compared to the free ligand. ajrconline.org In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (N-CS-N) is particularly informative, typically appearing far downfield (δ 190–210 ppm), reflecting its unique electronic environment. researchgate.netacs.org Upon coordination to a metal, this signal may experience a slight shift.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -N(C=S)N- | 190-210 | The thiocarbonyl carbon is highly deshielded. researchgate.netacs.org |
| -O(C=O)N- | 150-165 | Typical range for carbamate carbonyl carbons. |
| -OCH₂CH₃ | ~60-65 | Methylene (B1212753) carbon of the ethyl group. |
| -N(CH₃)₂ | ~35-45 | Methyl carbons of the dimethylamino group. |
| -OCH₂CH₃ | ~14-16 | Methyl carbon of the ethyl group. |
Investigations into Biological Interactions and Mechanistic Insights Non Clinical
Molecular Interactions with Enzymatic Systems: Cholinesterase Inhibition Mechanisms
The carbamate (B1207046) moiety is a well-established pharmacophore, or a molecular feature responsible for a drug's pharmacological activity, for the inhibition of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) mdpi.com. N,N-disubstituted (thio)carbamates have been investigated for their ability to inhibit these enzymes, which are critical for regulating neurotransmission mdpi.comnih.gov.
Studies on a series of O-aromatic N,N-disubstituted (thio)carbamates have demonstrated weak to moderate inhibition of both AChE and BChE, with IC₅₀ values (the concentration of an inhibitor required for 50% inhibition) ranging from 1.60 to 311.0 µM mdpi.comnih.gov. Generally, these compounds tend to show stronger inhibition against BChE than AChE nih.gov. For instance, in one study, the most effective AChE inhibitor was O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, with an IC₅₀ of 38.98 µM nih.gov.
Table 1: Inhibitory Activity of Selected N,N-Disubstituted (Thio)carbamates on Cholinesterases
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | nih.gov |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | nih.gov |
Carbamate-based inhibitors typically act via a mechanism known as pseudo-irreversible inhibition researchgate.net. This process involves two main steps:
Formation of a Reversible Complex: The inhibitor first binds non-covalently to the enzyme's active site to form a reversible enzyme-inhibitor complex, similar to a Michaelis-Menten complex researchgate.net.
Carbamoylation: The serine residue at the catalytic site of the cholinesterase performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a covalent bond, creating a carbamylated, and thereby inactivated, enzyme researchgate.net.
The enzyme remains inhibited until the carbamoyl group is hydrolyzed (decarbamoylation), which regenerates the active enzyme. This hydrolysis step is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, but it is faster than the dephosphorylation caused by organophosphate inhibitors. This transient covalent inhibition is why the mechanism is termed "pseudo-irreversible" researchgate.net. The rates of carbamylation (kᵢ) and decarbamoylation (kᵣ) are key determinants of the inhibitor's potency and duration of action and are influenced by the inhibitor's specific chemical structure researchgate.netnih.gov.
The effectiveness of carbamate and thiocarbamate inhibitors depends on their structural features, which dictate their binding affinity and reactivity within the enzyme's active site uniroma1.it. A pharmacophore model for cholinesterase inhibitors typically includes several key features: a hydrogen bond acceptor, a hydrophobic region, and often an aromatic ring nih.govresearchgate.net.
The carbamate or thiocarbamate group itself is the primary reactive feature that covalently modifies the catalytic serine mdpi.com. The substituents on the nitrogen atom and the nature of the leaving group significantly modulate the inhibitory activity nih.gov. For N,N-disubstituted carbamates, the size and character of the alkyl or aryl groups on the nitrogen influence the carbamylation rate nih.gov. For example, studies on N-methyl, N-alkyl carbamates showed that the carbamylation rate constant (kᵢ) for AChE was highest when the alkyl group was methyl or hexyl and lowest when it was ethyl, suggesting a complex relationship between substituent size and its freedom of rotation within the active site nih.gov.
Molecular docking studies suggest that in addition to interacting with the catalytic triad, these inhibitors can form hydrophobic interactions and π-stacking interactions with aromatic amino acid residues in other regions of the active site, such as the peripheral anionic site (PAS) nih.govnih.gov.
Biochemical Pathways Affected by Carbamate-Derived Compounds (e.g., PI3K/AKT/mTOR Pathway Modulation in in vitro models)
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs fundamental cellular processes, including cell cycle progression, proliferation, survival, and growth mdpi.comwikipedia.org. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many diseases, and its components are frequent targets for therapeutic intervention mdpi.comresearchgate.net.
Activation of this pathway typically begins at the cell surface, where growth factors trigger the activation of PI3K. PI3K then phosphorylates membrane inositides to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the kinase AKT. This recruits AKT to the cell membrane, where it is activated through phosphorylation by other kinases, such as PDK1 and mTOR Complex 2 (mTORC2). Once active, AKT phosphorylates a multitude of downstream substrates, which in turn regulate the key cellular functions mdpi.comresearchgate.net.
While many chemical agents are known to modulate this critical pathway, specific data detailing the effects of ethyl N-(dimethylcarbamothioyl)carbamate or related thiocarbamate compounds on the PI3K/AKT/mTOR signaling cascade are not currently available in the scientific literature.
Interactions with Model Biological Systems (e.g., protein binding studies)
The thiocarbamate functional group possesses a reactivity profile that allows for interaction with various biological macromolecules. The electrophilic carbon of the thiocarbonyl group (C=S) can react with biological nucleophiles, most notably the thiol groups of cysteine residues within proteins nih.gov.
This interaction can lead to a covalent modification of the protein, a process termed transthiocarbamoylation, which can alter the protein's structure and function nih.gov. Studies on other thiocarbamate-containing molecules have shown that they can selectively target and bind to specific cysteine residues in proteins such as the molecular chaperone Hsp90β nih.gov.
Furthermore, the sulfur atom in thiocarbamates allows them to act as ligands for metal ions. Research has shown that thioamides, thioureas, and thiocarbamates can serve as stable, sulfur-based metal-binding pharmacophores (MBPs) for Zn(II)-dependent metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases nih.gov. This suggests a potential for thiocarbamates to interact with and possibly inhibit metalloenzymes by coordinating with the active site metal ion nih.gov.
Environmental Fate and Degradation Chemistry
Photodegradation Pathways and Mechanisms
Photodegradation, or photolysis, is a significant abiotic process that can contribute to the transformation of pesticides in the aquatic environment and on surfaces exposed to sunlight. nih.gov For thiocarbamates, the absorption of light energy can initiate characteristic reactions like bond scission. nih.gov While specific studies on ethyl N-(dimethylcarbamothioyl)carbamate are not extensively documented, the photodegradation mechanisms of related thiocarbamate and dithiocarbamate (B8719985) compounds offer insights into its likely photochemical behavior.
The presence of the thiocarbonyl group (C=S) and various bonds such as C-S and C-N makes the molecule susceptible to photochemical reactions. The photocleavage of the C–S bond is a reported pathway for some thiocarbamates, given its relatively weak bond strength. nih.gov For instance, the photocatalytic degradation of the thiocarbamate herbicide thiobencarb (B1683131) involves rapid oxidation. researchgate.net Similarly, studies on the insecticide ethiofencarb (B1671403) have shown that its photodegradation can proceed via oxidative cleavage of the CH2-S bond. nih.gov
The degradation process is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), which are generated in the presence of sunlight and photosensitizers like dissolved organic matter. mdpi.com These highly reactive species can attack the parent molecule, leading to a cascade of reactions including dealkylation and decarbamoylation. researchgate.net For example, the photodegradation of pirimicarb, a carbamate (B1207046) insecticide, is significantly influenced by the solvent, with photooxidation being a predominant pathway. nih.gov
Interactive Data Table: Factors Influencing Photodegradation of Related Carbamates
| Factor | Influence on Photodegradation Rate | Example Compound(s) |
|---|---|---|
| pH | Strongly dependent; optimal pH can maximize degradation rate. nih.gov | Ethiofencarb nih.gov |
| Presence of Anions | Can slightly slow down the kinetics of photodegradation. nih.gov | Ethiofencarb nih.gov |
| Photosensitizers | Can accelerate degradation through indirect photolysis. nih.gov | General pesticides nih.gov |
| Water Depth | Light attenuation can render photolysis negligible at greater depths. researchgate.net | Thiamethoxam researchgate.net |
Biodegradation in Environmental Matrices (e.g., soil, water – focused on chemical transformation pathways, not contamination levels or risk assessment)
Microbial activity is a primary driver for the degradation of thiocarbamate herbicides in soil and water. ucanr.eduinchem.org A wide variety of microorganisms, including bacteria and fungi, have been shown to metabolize carbamates, often utilizing them as a source of carbon and nitrogen. nih.govfrontiersin.org
The initial and most crucial step in the biodegradation of many carbamate and thiocarbamate compounds is the hydrolysis of the ester or amide linkage. inchem.orgfrontiersin.org This cleavage is typically catalyzed by microbial enzymes such as hydrolases and esterases. frontiersin.org For thiocarbamates, this would lead to the formation of an alcohol (or thiol), an amine, and carbon dioxide (or carbonyl sulfide). inchem.org
Following the initial hydrolysis, the resulting breakdown products are generally smaller, more polar, and more susceptible to further microbial metabolism. ucanr.edu For example, the amine and alcohol moieties can be integrated into common metabolic pathways. inchem.org Research on various thiocarbamate herbicides has shown that they are degraded by soil microorganisms into smaller molecules, with radioactive labeling studies confirming the evolution of radioactive carbon dioxide. ucanr.edu
Several bacterial genera, such as Pseudomonas, Alcaligenes, and Thiobacillus, have been identified in the biodegradation of dithiocarbamates. google.com The degradation of the thiocarbamate herbicide thiobencarb under anaerobic conditions has been shown to proceed through dechlorination and subsequent degradation of the resulting mercaptan by a consortium of bacteria. nih.gov
Interactive Data Table: Common Microbial Genera Involved in Carbamate Degradation
| Microbial Genus | Type of Carbamate Degraded | Reference |
|---|---|---|
| Pseudomonas | Dithiocarbamates, Carbamates frontiersin.orggoogle.com | google.com, frontiersin.org |
| Alcaligenes | Dithiocarbamates google.com | google.com |
| Thiobacillus | Dithiocarbamates google.com | google.com |
| Dechloromonas | Thiobencarb nih.gov | nih.gov |
| Thauera | Thiobencarb nih.gov | nih.gov |
Hydrolytic Stability and Factors Influencing Decomposition Rate
Hydrolysis is a key chemical degradation process for thiocarbamate esters in the environment, involving the cleavage of the ester linkage by reaction with water. ucanr.edu The rate of hydrolysis is highly dependent on the pH of the surrounding medium. oup.com
Thiocarbamate and dithiocarbamate compounds are generally unstable in acidic conditions, where they undergo acid-catalyzed hydrolysis. oup.com For dithiocarbamates, the half-life can range from hours at acidic pH to days at neutral or slightly alkaline pH. oup.com The presence of certain metal ions can also influence the rate of hydrolysis; for example, complexation with metals like copper can inhibit the transformation of dithiocarbamates. oup.com
Under alkaline conditions, the hydrolysis of thiocarbamate esters can proceed through a base-catalyzed elimination reaction known as the E1cB (Elimination Unimolecular conjugate Base) mechanism. elsevierpure.comrsc.orgrsc.org This pathway involves the initial deprotonation of the nitrogen atom to form an anion, followed by the elimination of the leaving group to produce an isothiocyanate intermediate, which is then rapidly hydrolyzed. elsevierpure.comnih.gov The rate of this reaction is first-order with respect to the hydroxide (B78521) ion concentration. nih.govacs.org
The stability of thiocarbamates in aqueous environments can vary significantly based on their specific chemical structure. nih.govacs.org For instance, the activation energies for the hydrolysis of different diisocyanate-derived bis-thiocarbamates show considerable variation, indicating different orders of stability. nih.govacs.org While thiocarbamates are generally stable as technical materials in the absence of water, their persistence in moist soils is relatively short due to both microbial degradation and chemical hydrolysis. ucanr.edu
Interactive Data Table: Factors Affecting Hydrolysis of Thiocarbamates
| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |
|---|---|---|
| pH | Increases under both acidic and alkaline conditions. oup.comnih.gov | Acid-catalyzed hydrolysis at low pH; Base-catalyzed (E1cB) elimination at high pH. oup.comnih.gov |
| Temperature | Increases with increasing temperature. nih.gov | Provides activation energy for the reaction. nih.gov |
| Metal Ions | Can inhibit hydrolysis. oup.com | Formation of stable metal-ligand complexes. oup.com |
| Chemical Structure | Significant variation in stability based on substituents. nih.gov | Affects the lability of the molecule and the stability of intermediates. nih.gov |
Conclusion and Future Research Perspectives
Summary of Current Understanding of Ethyl N-(dimethylcarbamothioyl)carbamate
The current scientific understanding of this compound is in its infancy. While its chemical structure and basic properties are cataloged in chemical databases, there is a notable absence of in-depth research into its synthesis, reactivity, and potential applications. The presence of the thiocarbamoyl group (C=S) is anticipated to confer distinct chemical properties compared to its oxygenated carbamate (B1207046) analogue, ethyl N-(dimethylcarbamoyl)carbamate, particularly in terms of reactivity and coordination chemistry. However, without dedicated studies, these remain theoretical considerations. The existing literature predominantly focuses on the broader class of carbamates and thiocarbamates, with specific data on this compound being conspicuously absent.
Unexplored Avenues in Synthesis and Reaction Chemistry
Detailed and validated synthetic routes for this compound are not well-documented in peer-reviewed literature. General methods for the synthesis of related thiocarbamates may offer potential starting points for investigation. These could include the reaction of an appropriate isothiocyanate with an alcohol or the reaction of a thiocarbamoyl chloride with an alcohol. The exploration of various catalytic systems, reaction conditions, and starting materials would be necessary to establish an efficient and scalable synthesis protocol.
Furthermore, the reaction chemistry of this compound remains largely unexplored. Key areas for future research include:
Hydrolysis: Investigating its stability under acidic, basic, and neutral conditions to understand its persistence and degradation pathways.
Oxidation and Reduction: Determining its behavior in the presence of various oxidizing and reducing agents, which could reveal potential for functional group transformations.
Nucleophilic and Electrophilic Reactions: Mapping its reactivity with a range of nucleophiles and electrophiles to understand its potential as a synthetic intermediate.
Coordination Chemistry: Exploring its ability to act as a ligand for various metal ions, given the presence of sulfur and nitrogen donor atoms.
Prospects for Advanced Materials Development and Catalysis
The unique structural features of this compound suggest potential, though as yet unexplored, applications in materials science and catalysis. The thiocarbamoyl moiety is known to have a strong affinity for certain metals, which could be leveraged in the development of:
Polymers and Coatings: Incorporation of this compound as a monomer or additive could impart specific properties such as thermal stability, refractive index modification, or metal-binding capabilities.
Nanomaterials: It could potentially be used as a surface functionalization agent for nanoparticles, modifying their solubility, stability, and reactivity.
In the field of catalysis, the compound could be investigated as a ligand for transition metal catalysts. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of a catalyst, and the specific combination of functional groups in this compound may offer novel catalytic activities.
Emerging Directions in Non-Clinical Mechanistic Biology
The biological activity of this compound has not been reported in the scientific literature. However, the broader class of carbamates and thiocarbamates includes compounds with a wide range of biological activities, including use as pesticides and pharmaceuticals. jocpr.commdpi.com Future non-clinical research could explore:
Enzyme Inhibition: Screening the compound against a panel of enzymes, particularly those with active sites that can interact with the thiocarbamoyl or carbamate groups.
Antimicrobial Activity: Investigating its potential to inhibit the growth of bacteria and fungi.
Cellular Mechanisms of Action: Should any biological activity be identified, further studies would be needed to elucidate the underlying molecular mechanisms.
It is important to emphasize that these are speculative directions for future research, and there is currently no data to suggest any specific biological role for this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing ethyl N-(dimethylcarbamothioyl)carbamate with high yield and purity?
- Methodological Answer :
- Reaction Optimization : Use nucleophilic substitution between dimethylcarbamothioyl chloride and ethyl carbamate in anhydrous dichloromethane under nitrogen. Catalyze with triethylamine to neutralize HCl byproducts.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (90% purity achievable, as seen in analogous carbamates) .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.
Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from a dimethylformamide (DMF)/ethanol mixture at 296 K .
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Collect data up to θ = 25°.
- Refinement : Process with SHELXL-2018/3 (full-matrix least-squares on F²). Key parameters: R-factor < 0.05, wR² < 0.13, and data-to-parameter ratio > 15 .
Advanced Research Questions
Q. What analytical approaches resolve contradictions in degradation kinetics of this compound under varying pH?
- Methodological Answer :
- Experimental Design :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via LC-MS (ESI+ mode, m/z 225 [M+H]⁺) .
- Kinetic Modeling : Fit data to pseudo-first-order kinetics. Identify intermediates (e.g., thiourea derivatives) using HRMS and ¹H NMR (e.g., 3-carbamoyloxy acid detection ).
- Contradiction Resolution : Cross-validate with DFT calculations (B3LYP/6-31G*) to predict hydrolysis pathways and compare with experimental intermediates .
Q. How can computational modeling predict the metabolic interactions of this compound in biological systems?
- Methodological Answer :
- Metabolite Prediction : Use in silico tools (e.g., GLORYx) to simulate phase I/II metabolism. Focus on glutathione adducts, as seen in DMF-derived N-methylcarbamoylated species .
- Docking Studies : Model interactions with cytochrome P450 3A4 (PDB ID: 5VCC) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol.
- Validation : Compare predicted metabolites with in vitro microsomal assays (rat liver S9 fraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
